molecular formula C15H16O4 B098237 Obliquetin CAS No. 15870-92-5

Obliquetin

Cat. No. B098237
CAS RN: 15870-92-5
M. Wt: 260.28 g/mol
InChI Key: QTONOXMAHAVZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Obliquetin is a natural product that has been isolated from the leaves of Garcinia oblongifolia. It is a polyphenolic compound that has attracted the attention of researchers due to its potential therapeutic properties. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of obliquetin is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate AMP-activated protein kinase (AMPK), a protein that regulates cellular energy metabolism. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in cancer metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of cancer cells. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using obliquetin in lab experiments is that it is a natural product, which makes it less likely to have toxic side effects. Additionally, this compound has been shown to have multiple therapeutic properties, which makes it a versatile compound for studying different disease pathways. One limitation of using this compound in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and therapeutic potential.

Future Directions

There are several future directions for research on obliquetin. One area of research could be to investigate its potential as a therapeutic agent for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to investigate its potential as a therapeutic agent for other types of cancer, such as prostate and pancreatic cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic targets.

Synthesis Methods

The synthesis of obliquetin involves the extraction of the compound from the leaves of Garcinia oblongifolia. The leaves are dried and ground into a fine powder, which is then subjected to a series of solvent extractions. The resulting extract is then purified using chromatography techniques, such as column chromatography and high-performance liquid chromatography (HPLC). The final product is a white crystalline powder with a melting point of 218-220°C.

Scientific Research Applications

Obliquetin has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the main areas of research has been its anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. This makes it a promising candidate for the development of anti-inflammatory drugs.
Another area of research has been its anti-cancer activity. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in animal models. This makes it a potential candidate for the development of novel anti-cancer drugs.
This compound has also been studied for its anti-diabetic properties. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This makes it a potential candidate for the development of drugs to treat diabetes.

properties

CAS RN

15870-92-5

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

7-hydroxy-6-methoxy-8-(2-methylbut-3-en-2-yl)chromen-2-one

InChI

InChI=1S/C15H16O4/c1-5-15(2,3)12-13(17)10(18-4)8-9-6-7-11(16)19-14(9)12/h5-8,17H,1H2,2-4H3

InChI Key

QTONOXMAHAVZIY-UHFFFAOYSA-N

SMILES

CC(C)(C=C)C1=C2C(=CC(=C1O)OC)C=CC(=O)O2

Canonical SMILES

CC(C)(C=C)C1=C2C(=CC(=C1O)OC)C=CC(=O)O2

Origin of Product

United States

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